molecular formula C10H7F6NO B6329305 n-Methyl-3,5-bis(trifluoromethyl)benzamide CAS No. 948294-23-3

n-Methyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B6329305
CAS No.: 948294-23-3
M. Wt: 271.16 g/mol
InChI Key: WKNPCENNHUVUFW-UHFFFAOYSA-N
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Description

“N-Methyl-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C10H7F6NO . It is a derivative of benzamide, where the benzene ring is substituted with two trifluoromethyl groups at the 3rd and 5th positions and the amide group is substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two trifluoromethyl groups at the 3rd and 5th positions and an amide group substituted with a methyl group . The presence of the trifluoromethyl groups significantly affects the electronic properties of the molecule, making it more electrophilic .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 257.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Dual Neurokinin Receptor Probes

  • The compound and its analogues have been synthesized to serve as dual NK1/NK2 receptor probes, exploring their potential in blocking NKA-induced bronchoconstriction in asthma patients. This involves modifying the 3,5-bis(trifluoromethyl)benzamide moiety of DNK333 to produce analogues with potent and balanced dual NK(1)/NK(2) receptor antagonist activities (Swarna, Undem, & Korlipara, 2007).

Antiarrhythmic Agents

  • Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide, closely related to N-Methyl-3,5-bis(trifluoromethyl)benzamide, have been evaluated for their oral antiarrhythmic activity, indicating the chemical framework's potential in developing cardiac drugs (Banitt, Bronn, Coyne, & Schmid, 1977).

Atropisomerism in Tachykinin Antagonists

  • Studies on axially chiral N-benzylcarboxamide derivatives, incorporating the 3,5-bis(trifluoromethyl)benzamide structure, have highlighted their significance in synthesizing NK1-receptor antagonists with atropisomerism due to steric hindrance, showcasing the impact of molecular chirality on receptor recognition and drug efficacy (Ishichi, Ikeura, & Natsugari, 2004).

Polyamide Materials

  • The synthesis of organo-soluble aromatic polyamides using semifluorinated aromatic diamines, related to this compound, has led to the development of materials with high thermal stability, organo-solubility, and mechanical strength, useful in advanced material applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Future Directions

The future directions for the study of “N-Methyl-3,5-bis(trifluoromethyl)benzamide” could involve elucidating its mechanism of action, studying its reactivity, and exploring its potential applications. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to modulate the electronic properties of a molecule . Therefore, “this compound” could be a valuable compound for the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

The molecular weight of the compound is 2571325 , which could potentially influence its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Methyl-3,5-bis(trifluoromethyl)benzamide.

Properties

IUPAC Name

N-methyl-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNPCENNHUVUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252150
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-23-3
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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